3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate
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Overview
Description
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate is a chemical compound with the molecular formula C13H19NO3S2. It is known for its unique structure, which includes a thiazolium ring and a toluene-p-sulphonate group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate typically involves the reaction of 2-methylthiazole with ethyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazolium ring. The resulting product is then treated with toluene-p-sulphonic acid to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the toluene-p-sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
Scientific Research Applications
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate involves its interaction with specific molecular targets. The thiazolium ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide: Similar structure but with a bromide group instead of toluene-p-sulphonate.
2-Methylthiazolium chloride: Lacks the ethyl group and toluene-p-sulphonate group.
Uniqueness
3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate is unique due to its combination of the thiazolium ring and toluene-p-sulphonate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
94109-72-5 |
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Molecular Formula |
C13H19NO3S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C6H12NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7-4-5-8-6(7)2/h2-5H,1H3,(H,8,9,10);3-5H2,1-2H3/q;+1/p-1 |
InChI Key |
XFQZVBXNXUMYPU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SCC1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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